molecular formula C17H21NO2 B15074479 Desomorphine-d3 CAS No. 1354573-64-0

Desomorphine-d3

Cat. No.: B15074479
CAS No.: 1354573-64-0
M. Wt: 274.37 g/mol
InChI Key: LNNWVNGFPYWNQE-ACBFFUFASA-N
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Description

Desomorphine-d3 is a deuterium-labeled analogue of desomorphine, a semi-synthetic opioid known for its potent analgesic and sedative effects. Desomorphine, also known by its street name “Krokodil,” is derived from morphine and is significantly more potent. This compound is primarily used as an internal standard in analytical chemistry, particularly in forensic and clinical toxicology .

Preparation Methods

The synthesis of desomorphine-d3 typically starts from codeine. The process involves several steps:

For the deuterium-labeled version, deuterium is introduced during the synthesis process to replace specific hydrogen atoms, resulting in this compound .

Chemical Reactions Analysis

Desomorphine-d3, like its non-labeled counterpart, undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Mechanism of Action

Desomorphine-d3, like desomorphine, exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic and sedative effects. The binding of desomorphine to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and sedation .

Comparison with Similar Compounds

Desomorphine-d3 is structurally similar to other opioids such as morphine and heroin. it is unique in its potency and rapid onset of action. Compared to morphine, desomorphine is approximately ten times more potent and has a shorter duration of action . Similar compounds include:

Desomorphine’s unique structure, with the absence of the hydroxyl group at C6 and saturation of the C7-C8 double bond, contributes to its increased potency and distinct pharmacological profile .

Properties

CAS No.

1354573-64-0

Molecular Formula

C17H21NO2

Molecular Weight

274.37 g/mol

IUPAC Name

(4R,4aR,7aS,12bS)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H21NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h5-6,11-12,14,19H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1/i1D3

InChI Key

LNNWVNGFPYWNQE-ACBFFUFASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3CCC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3CCC4

Origin of Product

United States

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